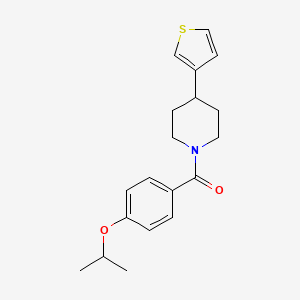

![molecular formula C12H14ClN5O4 B2948654 2-[4-(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)piperazino]-1-ethanol CAS No. 842966-44-3](/img/structure/B2948654.png)

2-[4-(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)piperazino]-1-ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-[4-(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)piperazino]-1-ethanol” is a chemical compound . It is related to 4-Chloro-7-nitrobenzofurazan (NBD-Cl), which is a highly sensitive chromogenic and fluorogenic reagent .

Synthesis Analysis

The synthesis of related compounds often involves reactions with 4-Chloro-7-nitrobenzofurazan (NBD-Cl). For example, NBD-Cl is reported to react spontaneously with trans-1-methoxy-3-(trimethylsilyloxy)-1,3-butadiene (Danishefsky’s diene), to afford regioselectively the silyl enol ether, via normal electron-demand Diels-Alder (NEDDA) reaction .Chemical Reactions Analysis

The chemical reactions involving related compounds have been studied. For instance, the nucleophilic substitution reaction between 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) and –NH2 groups on amino-functionalized carbon dots (CDs) produces a novel carbon dot-based hybrid .Mécanisme D'action

Target of Action

The primary target of 2-[4-(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)piperazino]-1-ethanol is amino acids and low molecular weight amines . The compound is a highly sensitive color and fluorescent reagent used in chromatographic analysis .

Mode of Action

The compound, also known as NBD-Cl, is a non-fluorescent agent that becomes highly fluorescent upon reaction with thiol or amino groups . This property allows it to interact with its targets (amino acids and amines) and undergo a change that results in high fluorescence .

Biochemical Pathways

Given its use in the preparation of fluorescent phospholipid derivatives, hydroxynaphthofurans, and 4-chloro-7-nitrobenzofurazan-didecanoyl phosphatidylethanolamine , it can be inferred that it may play a role in lipid metabolism and signaling pathways.

Pharmacokinetics

It is soluble in methanol, dimethyl sulfoxide, dimethylformamide, and chloroform , suggesting that it may have good bioavailability.

Result of Action

The result of the compound’s action is the formation of highly fluorescent derivatives for detection of all protein amino acids . In addition, it provides a simple and sensitive method for determination of N-terminal amino acids . The differences in intensity and color of fluorescence can be used to advantage to identify prolyl peptides .

Action Environment

It is stored under an inert atmosphere at room temperature , suggesting that it may be sensitive to oxidation and temperature changes.

Propriétés

IUPAC Name |

2-[4-(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN5O4/c13-8-7-9(17-3-1-16(2-4-17)5-6-19)12(18(20)21)11-10(8)14-22-15-11/h7,19H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHCTVMQDMRENFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)C2=C(C3=NON=C3C(=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2948571.png)

![2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2948572.png)

![3-Isopropylisoxazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B2948573.png)

![2-(3-methoxyphenyl)-N~1~-(1-{[3-(2-methylphenyl)-1H-pyrazol-5-yl]carbonyl}-4-piperidyl)acetamide](/img/structure/B2948574.png)

![(Z)-2-Cyano-N-[3-[(2-methoxyphenyl)sulfamoyl]phenyl]-3-phenylprop-2-enamide](/img/structure/B2948579.png)

![4-chloro-2,5-dihydroindeno[1,2-b]thiopyran-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2948584.png)

![Methyl 5-oxobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2948588.png)

![2,4-dichloro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2948589.png)

![1-[4-(2-Methyl-1H-imidazol-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B2948590.png)

![[3-(adamantan-1-yl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2948592.png)